molecular formula C12H10N2O2 B13609728 3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid

3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B13609728
M. Wt: 214.22 g/mol
InChI Key: KDTWPCUMNLTCRW-VOTSOKGWSA-N
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Description

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of pyrazole aldehydes with acetophenone derivatives. One common method involves grinding the pyrazole aldehydes and acetophenone with activated barium hydroxide in a mortar and pestle without solvent . This method is advantageous due to its simplicity and the avoidance of hazardous solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a prop-2-enoic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(E)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10N2O2/c15-11(16)7-6-10-8-13-14-12(10)9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6+

InChI Key

KDTWPCUMNLTCRW-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=CC(=O)O

Origin of Product

United States

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